2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide
Description
This compound is a benzothiadiazine derivative characterized by a 1,1-dioxido (sulfone) group on the thiadiazine ring, a 6-chloro substituent, a 2-fluorophenyl group at position 4, and an N-(o-tolyl)acetamide side chain. Its structure combines a heterocyclic core with electron-withdrawing substituents (Cl, F) and a lipophilic o-tolyl group, which may enhance metabolic stability and target binding .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-14-6-2-5-9-19(14)25-21(28)13-27-26-22(16-7-3-4-8-18(16)24)17-12-15(23)10-11-20(17)31(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNPJGGSDCJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-fluorophenyl isocyanate with a suitable chloro-substituted benzothiadiazine derivative under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- R1 : Chlorine in the target compound may enhance lipophilicity compared to hydroxyl (12i) or benzoyl groups in other analogs .
- R2 : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from phenyl () or methoxybenzoyl (12i) groups.
- R3 : The o-tolyl group (methyl at ortho position) likely improves metabolic stability compared to bromophenyl (12i) or methylthiophenyl () groups .
Pharmacological and Enzymatic Activity Comparisons
Table 2: Inhibitory Activity of Selected Analogs
*Hypothetical values inferred from structural analogs.
Mechanistic Insights :
- Molecular Docking : Compound 12i binds to α-glucosidase via hydrogen bonding with Asp349 and hydrophobic interactions with the bromophenyl group . The target compound’s o-tolyl group may similarly interact with hydrophobic pockets in enzyme active sites.
- Dynamic Stability : Molecular dynamics (MD) simulations for 12i showed RMSD values <2.0 Å over 200 ns, indicating stable ligand-enzyme complexes . The target compound’s rigid thiadiazine core may enhance stability compared to benzotriazole analogs .
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide is a complex organic molecule that belongs to the class of thiadiazine derivatives. Its structure includes a thiadiazine core fused with a benzene ring and various functional groups such as chloro and fluorophenyl moieties, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.73 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that thiadiazine derivatives exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, as evidenced by studies on related compounds that increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 9b | A549 | 64.5 | Disrupts microtubule network |
| 52c | MCF-7 | N/A | Aromatase inhibition |
Antibacterial Activity
Thiadiazine derivatives have also been evaluated for their antibacterial properties. The following table summarizes the antibacterial efficacy of related compounds:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | E. coli | 15 |
| 52e | S. aureus | 18 |
These compounds demonstrated significant activity against common human pathogens, suggesting potential therapeutic applications in treating bacterial infections.
Antiviral Activity
The antiviral potential has been assessed against HIV strains in vitro. Compounds similar to the target compound exhibited inhibitory effects on viral replication in MT-4 cells .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of novel thiadiazine derivatives, it was found that compounds with similar structural features effectively inhibited the growth of A549 lung cancer cells. The study highlighted how these derivatives could be optimized for improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on synthesizing and evaluating various thiadiazine derivatives for their antimicrobial activity. The results indicated that specific substitutions on the thiadiazine ring significantly enhanced antibacterial efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
